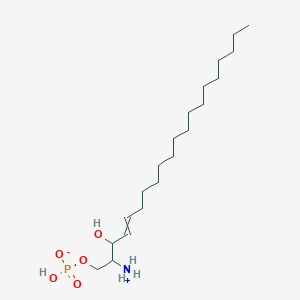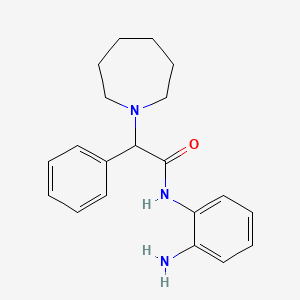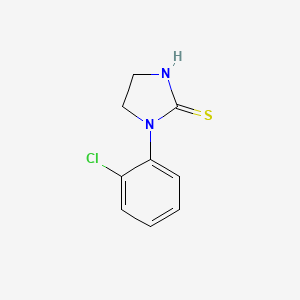
D-erythro-sphingosine-1-phosphate (C20 base)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-erythro-sphingosine-1-phosphate (C20 base) typically involves the phosphorylation of sphingosine. This process can be achieved using sphingosine kinases, which catalyze the transfer of a phosphate group to sphingosine . The reaction conditions often include the presence of ATP and a suitable buffer to maintain the pH.
Industrial Production Methods
Industrial production methods for D-erythro-sphingosine-1-phosphate (C20 base) are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
D-erythro-sphingosine-1-phosphate (C20 base) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sphingosine-1-phosphate derivatives.
Reduction: Reduction reactions can convert sphingosine-1-phosphate back to sphingosine.
Substitution: Substitution reactions can modify the phosphate group or the sphingosine backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include various sphingosine-1-phosphate derivatives, which can have different biological activities and properties .
Scientific Research Applications
D-erythro-sphingosine-1-phosphate (C20 base) has numerous scientific research applications:
Mechanism of Action
D-erythro-sphingosine-1-phosphate (C20 base) exerts its effects through its interaction with sphingosine-1-phosphate receptors (S1P receptors). It serves as a partial agonist at the S1P receptor 2 (S1P2) and can inhibit S1P d18:1-mediated cyclooxygenase 2 (COX2) induction . This interaction influences various cellular processes, including cell migration, differentiation, and survival .
Comparison with Similar Compounds
Similar Compounds
Sphingosine-1-phosphate (d181): A similar compound with an 18-carbon chain, which also interacts with S1P receptors but has different biological activities.
D-erythro-Dihydrosphingosine 1-phosphate: Another derivative with a saturated sphingosine backbone.
Uniqueness
D-erythro-sphingosine-1-phosphate (C20 base) is unique due to its 20-carbon chain, which affects its interaction with cellular receptors and its biological activity. This longer chain length can influence its solubility, membrane association, and receptor binding affinity .
Properties
Molecular Formula |
C20H42NO5P |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(2-azaniumyl-3-hydroxyicos-4-enyl) hydrogen phosphate |
InChI |
InChI=1S/C20H42NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)19(21)18-26-27(23,24)25/h16-17,19-20,22H,2-15,18,21H2,1H3,(H2,23,24,25) |
InChI Key |
YUUWWSOTAGQJFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])[NH3+])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B14111541.png)
![N-(naphthalen-1-yl)-2,3-bis({4-[(naphthalen-1-yl)(phenyl)amino]phenyl})-N-phenylquinoxalin-6-amine](/img/structure/B14111546.png)
![7-Chloro-1-(4-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111555.png)


![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide](/img/structure/B14111583.png)
![1-methyl-8-(4-phenoxyphenyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B14111595.png)
![3-(4-chlorophenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111596.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-4-[3-(3-methylbutoxy)phenyl]-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14111597.png)
![ethyl (2E)-2-[(2,4-dichlorophenyl)methoxyimino]-3-oxobutanoate](/img/structure/B14111602.png)
![3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B14111604.png)
![N-[2-chloro-6-[(Z)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide](/img/structure/B14111605.png)
![(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14111607.png)

